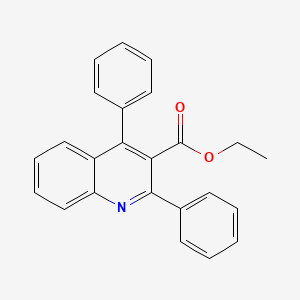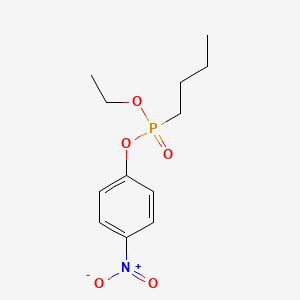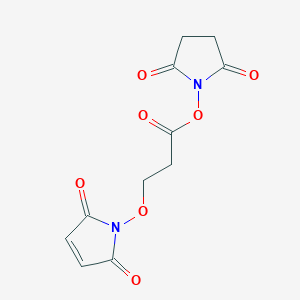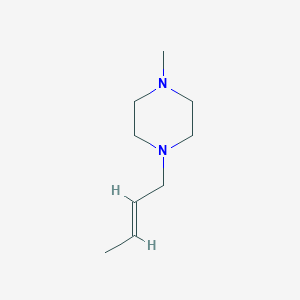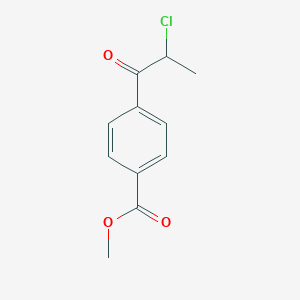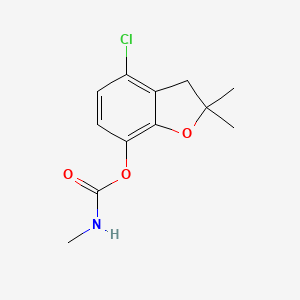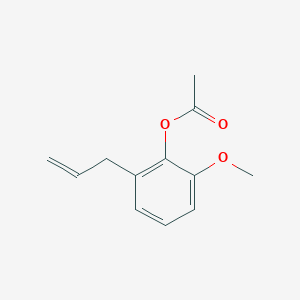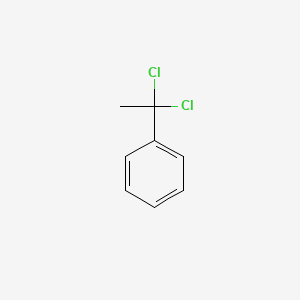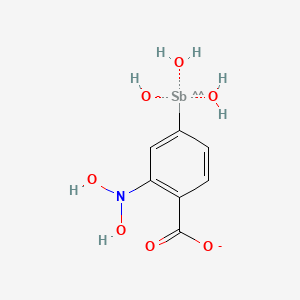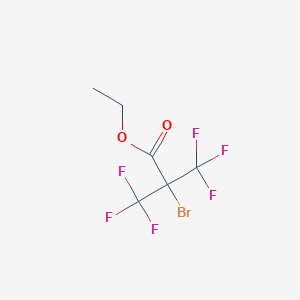
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a chemical compound known for its unique structure, which includes both bromine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the bromination of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate. This reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.
Oxidation Reactions: It can also undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Reduction Products: Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is used in:
Organic Synthesis: As a building block for the synthesis of more complex fluorinated compounds.
Materials Science: In the development of fluorinated polymers and materials with unique properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates with trifluoromethyl groups, which are known to enhance the biological activity and metabolic stability of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its reactivity due to the presence of both bromine and trifluoromethyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: The carboxylic acid derivative, which has different reactivity and applications.
Uniqueness: Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to the combination of bromine and trifluoromethyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
648-62-4 |
|---|---|
Molekularformel |
C6H5BrF6O2 |
Molekulargewicht |
303.00 g/mol |
IUPAC-Name |
ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C6H5BrF6O2/c1-2-15-3(14)4(7,5(8,9)10)6(11,12)13/h2H2,1H3 |
InChI-Schlüssel |
CMVLHPXDGDGAJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



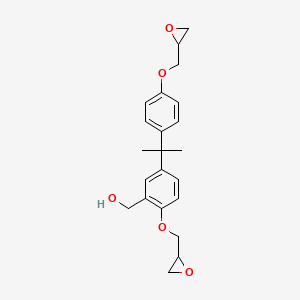

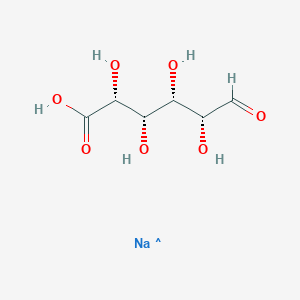
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
